(4-Chlorophenyl)(oxo)acetaldehyde oxime
Overview
Description
(4-Chlorophenyl)(oxo)acetaldehyde oxime is an organic compound with the molecular formula C8H6ClNO2 It is a derivative of acetaldehyde oxime, where the oxime group is attached to a (4-chlorophenyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(oxo)acetaldehyde oxime typically involves the reaction of (4-chlorophenyl)acetaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds as follows:
- Dissolve (4-chlorophenyl)acetaldehyde in an appropriate solvent, such as ethanol.
- Add hydroxylamine hydrochloride to the solution.
- Introduce a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(oxo)acetaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Chlorophenyl)(oxo)acetaldehyde oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(oxo)acetaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the chlorophenyl group can interact with hydrophobic regions of proteins, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)acetaldehyde oxime: Lacks the oxo group.
(4-Chlorophenyl)glyoxal oxime: Contains an additional carbonyl group.
(4-Chlorophenyl)acetone oxime: Has a ketone group instead of an aldehyde group.
Uniqueness
(4-Chlorophenyl)(oxo)acetaldehyde oxime is unique due to the presence of both the oxime and oxo groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications.
Biological Activity
(4-Chlorophenyl)(oxo)acetaldehyde oxime, with the molecular formula CHClNO, is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, chemical properties, biological activities, and relevant case studies, drawing from diverse scientific sources.
The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This reaction is carried out in an aqueous medium under controlled temperatures to optimize yield and purity.
Chemical Reactions
This compound undergoes several chemical transformations:
- Oxidation : Can be oxidized to form corresponding acids, such as 4-chlorobenzoic acid.
- Reduction : The oxime group can be reduced to an amine.
- Substitution : The chlorophenyl group can participate in nucleophilic substitution reactions, yielding various derivatives.
The biological activity of this compound may be attributed to its ability to form stable complexes with metal ions and participate in redox reactions. These interactions can influence various biochemical pathways, including those related to oxidative stress.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds display high activity against various bacterial strains, including Staphylococcus pneumoniae and Pseudomonas aeruginosa. The antimicrobial efficacy is often linked to the structural features of the compounds, such as the presence of electron-withdrawing groups like chloro substituents .
Cytotoxicity and Anticancer Potential
Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, although further investigation is required to elucidate the precise pathways involved .
Case Studies
- Antimicrobial Efficacy : A study assessed various derivatives for their antimicrobial activity. Compounds similar to this compound were found to be effective against a range of pathogens, demonstrating potential for development into new antibiotic agents .
- Cytotoxicity Assessment : In vitro tests on cancer cell lines revealed that certain derivatives exhibited significant cytotoxicity, suggesting their potential use in cancer therapy. The study highlighted the need for further research into their mechanisms of action and therapeutic applications .
Comparative Analysis
Compound Name | Antimicrobial Activity | Cytotoxicity | Mechanism of Action |
---|---|---|---|
This compound | High | Moderate | Redox reactions; metal ion complexation |
(4-Chlorophenyl)acetaldehyde oxime | Moderate | Low | Nucleophilic substitution |
(4-Chlorophenyl)glyoxal oxime | High | High | Apoptosis induction |
Properties
IUPAC Name |
(2E)-1-(4-chlorophenyl)-2-hydroxyiminoethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c9-7-3-1-6(2-4-7)8(11)5-10-12/h1-5,12H/b10-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTDHICJRITDGJ-BJMVGYQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=NO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=N/O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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